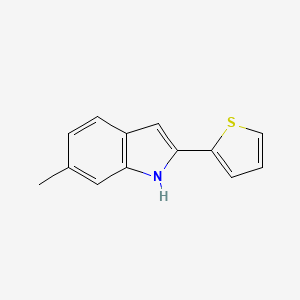

6-methyl-2-(thiophen-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NS |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

6-methyl-2-thiophen-2-yl-1H-indole |

InChI |

InChI=1S/C13H11NS/c1-9-4-5-10-8-12(14-11(10)7-9)13-3-2-6-15-13/h2-8,14H,1H3 |

InChI Key |

IDRWNQWNBBLSOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2 Thiophen 2 Yl 1h Indole and Its Structural Analogues

Strategies for the Construction of the 2-Arylindole Core

The formation of the 2-arylindole skeleton is a pivotal step in the synthesis of the target compound. Several transition-metal-catalyzed reactions have emerged as powerful tools for this transformation, offering efficiency and versatility.

Palladium-Catalyzed Cyclization Reactions and Annulative Coupling Approaches

Palladium catalysis has been instrumental in the synthesis of 2-arylindoles. One efficient protocol involves the palladium-catalyzed tandem addition and cyclization of potassium aryltrifluoroborates with aliphatic nitriles in an aqueous medium, which is an environmentally benign approach. rsc.org Another strategy is the Pd(II)-catalyzed cyclization of anilines with vinyl azides, providing a highly efficient and regioselective route to 2-arylindoles. acs.org This method offers good functional group tolerance under mild conditions. acs.org

Furthermore, palladium-catalyzed oxidative cyclization of N-aryl enamines, derived from anilines and ketones, presents a promising protocol. acs.org Tandem processes catalyzed by palladium have also been developed, such as the reaction of phenylglyoxal (B86788) and aniline, which proceeds through a four-step sequence with high regioselectivity. researchgate.net Additionally, a novel approach involves the palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, allowing for the direct construction of the indole (B1671886) skeleton with good functional group tolerance and chemoselectivity. researchgate.net

| Reactants | Catalyst/Reagents | Key Features | Reference |

| Potassium aryltrifluoroborates, Aliphatic nitriles | Palladium catalyst | Aqueous medium, Environmentally benign | rsc.org |

| Anilines, Vinyl azides | Pd(II) catalyst | High efficiency, Excellent regioselectivity | acs.org |

| Phenylglyoxal, Aniline | Palladium catalyst | Tandem four-step reaction, High regioselectivity | researchgate.net |

| 2-(2-Aminoaryl)acetonitriles, Arylboronic acids | Palladium catalyst | Direct indole construction, Good functional group tolerance | researchgate.net |

Rhodium-Catalyzed/Copper-Mediated Cascade Annulation Reactions

A versatile method for forming 2-arylindole derivatives involves a rhodium-catalyzed/copper-mediated C–H/C–C activation and cascade annulation reaction. acs.orgnih.govfigshare.com This reaction utilizes N-aryl-2-aminopyridines and propargyl alcohols, proceeding through a highly selective C-C bond cleavage of the alcohol and a pyridine-directed ortho C(sp²)-H bond activation. acs.orgnih.govresearchgate.net This approach affords a variety of 2-arylindoles in yields up to 90%. acs.orgresearchgate.net The copper salt in this reaction is believed to regenerate the active Rh(III) complex. researchgate.net

Domino Reactions and Multicomponent Approaches for Indole Synthesis

Domino and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecules like polyfunctionalized indoles from simple starting materials. nih.goveurekalert.org These reactions can rapidly build molecular complexity in a single pot. nih.gov A novel metal-free multicomponent domino reaction has been developed for the synthesis of polyfunctionalized indoles by mixing enamines and arylglyoxal monohydrates in various carboxylic acids under microwave irradiation. nih.gov This method is fast, with reaction times of 15–30 minutes, and convenient work-up as water is the major byproduct. nih.gov

MCRs are considered sustainable synthetic pathways due to resource savings and reduced waste. eurekalert.org The combination of MCRs with domino processes allows for the synthesis of molecules with high structural complexity. eurekalert.org For instance, an extended MCR approach combining the Groebke–Blackburn–Bienaymé (GBB) and Pictet–Spengler reactions has been used to create unprecedented polyheterocyclic scaffolds from indole carbaldehydes, isocyanides, and aminoazines. thieme-connect.com

| Reaction Type | Key Features | Reference |

| Multicomponent Domino Reaction | Metal-free, Microwave-assisted, Fast reaction times (15-30 min), Water as byproduct | nih.gov |

| Extended Multicomponent Reaction | Combines Groebke–Blackburn–Bienaymé (GBB) and Pictet–Spengler reactions | thieme-connect.com |

Bimetallic Catalysis in the Synthesis of 2-Arylindoles

Bimetallic catalysis provides a sustainable approach for synthesizing 2-arylindoles from alcohols and anilines without the need to isolate sensitive intermediates. thieme-connect.commdpi.comunl.pt This method can involve the integration of earth-abundant metals with palladium complexes. thieme-connect.com One such system employs Ni- or Mn-catalyzed dehydrogenation or oxidation of a secondary alcohol to form a ketone. thieme-connect.com This ketone then converts to an imine intermediate, which undergoes a Pd-catalyzed oxidative cyclization to yield the 2-arylindole. thieme-connect.com Another example is a bimetallic iron-palladium catalyst system used for the Friedel–Crafts reaction between substituted indoles and chalcones. nih.gov

Specific Approaches for Introducing the Thiophen-2-yl Moiety at the 2-Position of Indole

While general methods for 2-arylation are valuable, specific strategies for introducing the thiophen-2-yl group are crucial for the synthesis of 6-methyl-2-(thiophen-2-yl)-1H-indole.

C-H Functionalization and Direct Arylation Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for forming C-C bonds, providing an alternative to traditional cross-coupling reactions. nih.gov Palladium-catalyzed direct arylation allows for the introduction of aryl groups onto the indole core with high regioselectivity. beilstein-journals.org For the synthesis of 2-thienylindoles, direct arylation of thiophene (B33073) derivatives with aryl halides is a common strategy. unipd.it

In a relevant example, a Pd-catalyzed 1,4-migration associated with direct arylation has been used for the functionalization of the thienyl β-position of 2-arylthiophenes. rsc.org This involves the oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-palladium migration that activates the β-position for subsequent coupling with another heteroarene. rsc.org While not a direct synthesis of 2-(thiophen-2-yl)-1H-indole, this methodology highlights the potential of C-H activation and palladium migration for constructing complex bi-heteroaryl systems.

| Methodology | Catalyst/Reagents | Key Aspect | Reference |

| Direct Arylation | Palladium Catalyst | C-H activation for C-C bond formation | nih.govbeilstein-journals.org |

| 1,4-Migration/Direct Arylation | Palladium Catalyst | Functionalization of thiophene at the β-position | rsc.org |

Cross-Coupling Reactions for Thiophene-Indole Linkage (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. It is particularly effective for linking aromatic systems, such as thiophene and indole rings. This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. rsc.org

In the synthesis of thiophene-indole structures, this can involve coupling a thienylboronic acid with a haloindole or, conversely, an indolylboronic acid with a halothiophene. The reaction's versatility allows for the introduction of various substituents on either ring system. Key to the success of these couplings is the choice of catalyst, base, and solvent system, which must be optimized for the specific substrates. ntnu.no For instance, palladium catalysts bearing phosphine (B1218219) ligands like XPhos have demonstrated high efficacy. nih.gov

A significant advancement in this area is the development of methods that work with unprotected N-H indoles, avoiding the need for protecting group addition and removal steps, which enhances synthetic efficiency. nih.gov Furthermore, green chemistry approaches have been developed that utilize water as a solvent, minimizing the reliance on volatile organic compounds. rsc.org For example, the synthesis of 5,7-bis(2-thiophenyl)-indole has been achieved in excellent yield (91%) using a Pd(PPh₃)₄ catalyst in a water-ethanol mixture. rsc.org

| Indole Substrate | Thiophene Substrate | Catalyst | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5,7-Dibromoindole | 2-Thiophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ / Water, EtOH | 91% | rsc.org |

| 9-Benzyl-6-chloropurine | Thienylboronic acids | Pd(PPh₃)₄ | K₂CO₃ / Toluene | Good | studfile.net |

| 6-Chloroindole | Phenylboronic acid | XPhos-based precatalyst | K₃PO₄ / Dioxane, H₂O | 91-99% | nih.gov |

Methods for Regioselective Methylation and other Substitutions on the Indole Ring (e.g., at C6)

Achieving regioselective substitution on the indole ring, particularly on the benzene (B151609) portion (C4-C7), is a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrole (B145914) ring (N1, C2, C3). rsc.org However, methods for the specific functionalization at the C6 position are crucial for synthesizing target molecules like this compound.

Strategies to achieve C6-selectivity often involve the use of directing groups or exploiting the specific electronic and steric properties of the indole substrate. rsc.org For 2,3-disubstituted indoles, Friedel-Crafts-type remote C6-functionalization can be achieved. nih.gov Various catalytic systems have been developed to direct alkylation and other substitutions to this position.

Recent advances include:

Indium-catalyzed alkylation : An indium-catalyzed, solvent-enabled method has been developed for the regioselective C6-alkylation of 2,3-disubstituted indoles using para-quinone methides. nih.govacs.org

Ruthenium-catalyzed alkylation : A directing-group approach using an indole-7-carboxamide has enabled Ru(II)-catalyzed regioselective C6 alkylation with maleimides. researchgate.net

Organocatalytic functionalization : An organocatalytic method reacting 2,3-disubstituted indoles with ortho-hydroxybenzyl alcohols provides an efficient route to C6-functionalized diarylindol-6-ylmethanes. nih.gov

These methods provide pathways to introduce methyl groups or other alkyl fragments at the C6 position, which are essential for building the target compound and its analogues.

Green Chemistry Principles in the Synthesis of Indole and Thiophene Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indoles and thiophenes to reduce environmental impact. tandfonline.comresearchgate.net This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste.

Key green chemistry strategies applied to indole and thiophene synthesis include:

Use of Green Solvents : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Numerous synthetic methodologies for indoles have been adapted to use water as the primary solvent. google.comosi.lv For example, Suzuki-Miyaura couplings for diarylindoles have been successfully performed in water. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. This technique has been widely applied to various indole syntheses, such as the Fischer indole synthesis. tandfonline.com

Alternative Catalysts : The use of less toxic and reusable catalysts, such as acidic ionic liquids, has been explored as an alternative to traditional inorganic acids, reducing corrosion and environmental harm. google.com

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle. Multi-component reactions are a prime example of this approach in indole synthesis. researchgate.net

These approaches not only make the synthesis of indole and thiophene derivatives more environmentally friendly but also often lead to more efficient and cost-effective processes. bohrium.com

Synthesis of Indole-Thiophene Fused Ring Systems (Thienoindoles)

Thienoindoles are tricyclic heterocyclic compounds where a thiophene ring is fused to an indole nucleus. rsc.org The synthesis of these fused systems requires specialized strategies to construct the additional ring.

Radical cyclization offers a powerful method for forming ring systems, including thienoindoles. These reactions typically involve the generation of a radical species that then attacks an unsaturated bond within the same molecule to form a new ring. Thiyl radicals, in particular, are versatile intermediates for initiating such cyclization cascades. mdpi.comdundee.ac.uk

One notable approach involves the radical cyclization of a precursor like an (o-bromoindolyl)acrylonitrile to yield a substituted thieno[2,3-b]indole. rsc.orgnih.gov While effective, this method can be limited by the multi-step synthesis required to prepare the starting materials. nih.gov

Oxidative cyclization is another key strategy for synthesizing fused heterocyclic systems. In this approach, a C-C or C-H bond is formed under oxidative conditions to close a ring. For example, the synthesis of indoles can be achieved via the iodine-catalyzed oxidative cyclization of N-aryl enamines, which avoids the use of transition metals. sci-hub.se This principle can be extended to the formation of thienoindoles from appropriately substituted precursors. nih.gov

Electrophilic cyclization or recyclization strategies are also employed. An example is the AlCl₃-induced electrophilic recyclization of 2-(2-furyl)aryl isothiocyanates to form the thieno[2,3-b]indole skeleton. nih.gov Another method involves the electrophilic cyclization of aryl triazoles, followed by an oxidative step to furnish the indole ring. mdpi.com

Hybrid materials incorporating both indole and thiophene units can be created through polymerization. These materials are of interest for their potential applications in electronics and materials science due to the conductive properties of polythiophenes and the electron-rich nature of indoles.

Monomers containing both indole and thiophene moieties can be synthesized and subsequently polymerized. For example, 2-amino-4-(1-benzyl-1H-indol-3-yl)thiophene-3-carbonitrile has been polymerized via emulsion polymerization using an oxidizing agent like ammonium (B1175870) persulfate to afford a high molecular weight polymer. ekb.eg Similarly, polythiophene derivatives with pyrazoline side groups have been synthesized through chemical oxidative coupling polymerization with FeCl₃. nih.gov The properties of the resulting polymers can be tuned by modifying the structure of the monomeric unit. helsinki.fi

Structure Activity Relationship Sar Studies of 6 Methyl 2 Thiophen 2 Yl 1h Indole Derivatives

Influence of Indole (B1671886) Ring Substitutions on Biological Efficacy

The indole ring is a prevalent scaffold in numerous natural products and synthetic bioactive compounds. nih.gov Its chemical versatility allows for substitutions at various positions, profoundly influencing the molecule's pharmacological profile.

The position of substituents, such as a methyl group, on the indole ring can significantly alter the biological activity of the parent compound. While direct SAR studies on 6-methyl-2-(thiophen-2-yl)-1H-indole are specific, broader principles from related indole derivatives offer valuable insights.

The methyl group at the C6 position of the indole ring is a key feature. Studies on other indole derivatives have shown that substitutions at the C5 and C6 positions can be particularly impactful. For instance, in a series of celastrol-indole derivatives, a C6 substituted compound demonstrated potent anti-proliferative activity against human hepatocellular carcinoma cells, being 77-fold more potent than the parent compound, celastrol. nih.gov This suggests that the C6 position is a critical site for modulating cytotoxic activity.

Conversely, substitution at the N1 position of the indole ring can have different consequences. The hydrogen atom on the indole nitrogen is often key to the antioxidant mechanism known as Hydrogen Atom Transfer (HAT). nih.gov Alkylation or substitution at the N1 position can prevent the formation of the indolyl radical, potentially diminishing its antioxidant and cytoprotective activities. nih.gov However, N-substituted indole derivatives have also shown a range of other biological effects, including anti-inflammatory and antimicrobial properties. nih.gov

The presence of a methyl group on the nitrogen-containing heterocycle of indole has been shown to weaken its hydrogenation ability. mdpi.com This is attributed to the increased spatial requirement of the sp3 carbon, which hinders the interaction of the C=C groups with the active sites of catalysts. mdpi.com This steric hindrance can influence the metabolic profile and receptor binding of the molecule.

Table 1: Effect of Methyl Substitution Position on Indole Derivative Activity

| Substitution Position | General Effect on Biological Activity | Rationale |

|---|---|---|

| C6 | Can significantly enhance cytotoxic and anti-proliferative activity. nih.gov | The C6 position is often a critical site for interaction with biological targets. |

| N1 | May decrease antioxidant activity by impeding the HAT mechanism. nih.gov | The N-H bond is crucial for the formation of the stabilizing indolyl radical. nih.gov |

| C2/C3 (Heterocycle) | Can weaken hydrogenation ability due to steric hindrance. mdpi.com | The methyl group increases the spatial bulk, hindering interaction with active sites. mdpi.com |

Beyond simple alkyl substitutions, the introduction of other functional groups or the fusion of additional heterocyclic rings onto the indole scaffold dramatically diversifies the pharmacological potential.

In the development of indomethacin (B1671933) analogs, the introduction of a methanesulfonyl (SO2Me) moiety, a known COX-2 pharmacophore, at the C5 position of the indole ring significantly enhanced anti-inflammatory activity compared to unsubstituted or halogen-substituted analogs. tandfonline.com This highlights the strategy of incorporating specific pharmacophoric groups to direct the molecule's activity towards a particular target. Similarly, studies on 3-benzylidene indole-2-one derivatives found that a 5-bromo substitution resulted in the most potent cytotoxic activity against the MCF7 breast cancer cell line. nih.gov

The fusion of additional heterocyclic rings to the indole core can create novel chemical entities with distinct biological profiles. For example, the synthesis of pyridazino[4,5-b]indoles and nih.govrsc.orgresearchgate.nettriazino[4,5-a]indoles from indole-2-carboxylates has been explored to generate compounds with potential antimicrobial, tranquilizing, and anticonvulsant activities. researchgate.net Such fusions alter the shape, electronic distribution, and hydrogen bonding capabilities of the molecule, leading to new interactions with biological targets.

Table 2: Influence of Various Substitutions on Indole Derivatives

| Compound Series | Substitution/Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| Indomethacin Analogs | 5-Methanesulfonyl (SO2Me) group | Higher in vitro and in vivo anti-inflammatory activity. | tandfonline.com |

| 3-Benzylidene indole-2-ones | 5-Bromo group | Most potent cytotoxicity against MCF7 breast cancer cells. | nih.gov |

| Celastrol-Indole Derivatives | C6 substitution | Potent anti-proliferative activity against Bel7402 cells. | nih.gov |

Contribution of the Thiophene (B33073) Moiety to Pharmacological Profiles

Thiophene is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its versatile biological attributes. nih.govrsc.org Its role in the this compound scaffold is multifaceted, contributing to both the molecule's physicochemical properties and its interaction with biological targets.

Thiophene and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. techscience.comimpactfactor.orgresearchgate.net The thiophene ring is often employed as a bioisosteric replacement for a phenyl ring in drug design. researchgate.net This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and a better binding affinity for the target receptor. nih.govresearchgate.net The electron-rich nature of the thiophene ring enhances its ability to interact with various biological targets. nih.gov

In the context of 2-(thiophen-2-yl)-1H-indole derivatives, the thiophene moiety is integral to their anticancer properties. Studies on various (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives showed selective cytotoxicity against the HCT-116 colon cancer cell line, with some compounds exhibiting potent activity and causing cell cycle arrest. nih.govresearchgate.net

The sulfur atom within the thiophene ring is not merely a structural component; it plays an active role in mediating drug-receptor interactions. The sulfur atom can participate in various noncovalent interactions that are crucial for molecular recognition and binding affinity. acs.orgresearchgate.net

Bivalent sulfur atoms possess regions of positive electrostatic potential, known as σ-holes, which are a consequence of low-lying σ* orbitals of the C–S bonds. acs.orgresearchgate.net These σ-holes can interact favorably with electron-donating atoms like oxygen and nitrogen found in the amino acid residues of protein targets. researchgate.netacs.org Furthermore, the sulfur atom's lone pairs of electrons can act as hydrogen bond acceptors, further enhancing the drug-receptor interaction. nih.govresearchgate.net These sulfur-mediated interactions can stabilize the bound conformation of the ligand, potentially reducing the entropic penalty of binding and thus enhancing potency. researchgate.net Intramolecular sulfur-lone pair interactions are also important conformational control elements in sulfur-containing heterocycles, influencing the molecule's preferred shape for receptor binding. rsc.org

Conformational and Stereochemical Aspects Governing Activity in Indole-Thiophene Hybrids

SAR studies on other complex indole-based inhibitors have demonstrated that molecular shape is a key factor for activity. For instance, in a series of bis-indole compounds, a 6–6′ linkage allowed the molecule to adopt a more compact shape, which was found to be more active than isomers with 5–6′, 6–5′, or 5–5′ linkages that resulted in more extended conformations. nih.govacs.org This suggests that the spatial arrangement and the ability to conform to the shape of a binding pocket are crucial.

For this compound, the rotational freedom around the single bond connecting the indole C2 and the thiophene C2 positions will define the molecule's accessible conformations. The preferred conformation will be influenced by intramolecular interactions, such as potential noncovalent interactions between the indole N-H or C-H bonds and the sulfur atom of the thiophene ring. acs.org These conformational preferences, dictated by subtle intramolecular forces, ultimately govern how well the molecule fits into its biological target, thereby dictating its pharmacological activity.

SAR Insights from Related Indole-Thiophene Compounds (e.g., ZCZ011, Leishmanial Agents)

The exploration of structure-activity relationships (SAR) in compounds structurally related to this compound provides valuable insights into the structural requirements for various biological activities. By examining analogues such as ZCZ011 and a range of indole-thiophene hybrids investigated for their antileishmanial properties, key pharmacophoric features and the influence of specific substituents on biological outcomes can be elucidated.

ZCZ011: An Allosteric Modulator of the Cannabinoid Receptor 1

ZCZ011, a 2-phenylindole (B188600) derivative, is recognized as a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1R). plos.orgbiorxiv.org Some studies also classify it as an ago-PAM, indicating it possesses intrinsic efficacy even without an orthosteric ligand being present. plos.orgbiorxiv.org In vitro studies have demonstrated that ZCZ011 can enhance the binding of CB1R agonists and potentiate their signaling. plos.orgbiorxiv.org The compound has shown potential in preclinical models for treating neuropathic and inflammatory pain without inducing the typical side effects associated with direct CB1R agonists. plos.orgresearchgate.net

Systematic in vitro characterization has revealed that ZCZ011 functions as an allosteric agonist across all tested pathways, exhibiting a signaling profile comparable to the partial orthosteric agonist Δ⁹-tetrahydrocannabinol (THC). nih.govacs.orgnih.gov It also displays limited positive allosteric modulation by increasing the potency and efficacy of THC in specific cellular pathways like ERK1/2 phosphorylation and β-arrestin translocation. nih.govacs.orgnih.gov However, this modulatory effect was not observed when combined with other agonists like CP55940 or AMB-FUBINACA in G protein dissociation or cAMP inhibition assays. nih.gov These findings suggest that ZCZ011's activity is complex, functioning as an allosteric agonist with context-dependent modulatory effects. nih.gov

Indole-Thiophene Hybrids as Antileishmanial Agents

A significant body of research has focused on the SAR of indole-thiophene hybrids as potential treatments for leishmaniasis. These studies have systematically modified the core structure to determine the impact of various substituents on antileishmanial activity against Leishmania amazonensis.

Key SAR findings from these studies include:

Influence of the Indole Moiety : The presence of an indole ring linked to the 2-amino position of the thiophene scaffold is beneficial for antileishmanial activity. mdpi.comnih.gov The nature and position of substituents on the indole ring can modulate this activity. For instance, a 5-bromoindole (B119039) substituent has been shown to be important for activity. mdpi.com

Impact of the Thiophene Ring Substituents : The nature of the substituents at the C-4 and C-5 positions of the thiophene ring plays a crucial role. The absence of a cycloalkyl ring fused to these positions leads to a loss of activity. mdpi.com

Cycloalkyl Ring Size : An increase in the size of the cycloalkyl ring fused to the thiophene moiety is favorable for antileishmanial activity. Compounds with an eight-membered cycloocta[b]thiophene ring have demonstrated the best activity profiles. mdpi.com

Bioisosteric Replacement : The replacement of the sulfur atom in the thiophene ring with selenium (a bioisosteric substitution) has been shown to be favorable, often resulting in compounds with equivalent or superior antileishmanial activity compared to their 2-aminothiophene counterparts. mdpi.com

The following tables present data on the antileishmanial activity of selected thiophene-indole hybrids against Leishmania amazonensis.

| Compound | Description | IC₅₀ (µg/mL) vs. Promastigotes |

|---|---|---|

| TN8-7 | Cycloocta[b]thiophene derivative | 2.1 |

| TN6-1 | Cyclohexa[b]thiophene derivative | 2.3 |

| TN7 | Cyclohepta[b]thiophene derivative | 3.2 |

| Compound | Ring Fused to Thiophene | IC₅₀ (µM) vs. Promastigotes | IC₅₀ (µM) vs. Amastigotes |

|---|---|---|---|

| 8CN | 8-membered | 1.2 | 2.6 |

| SB-44 | Not specified in abstract | 7.37 | 15.82 (EC₅₀) |

| SB-83 | Not specified in abstract | 3.37 | 18.5 (EC₅₀) |

| SB-200 | Not specified in abstract | 3.65 | 20.09 (EC₅₀) |

These studies collectively underscore the potential of the indole-thiophene scaffold as a template for developing new therapeutic agents. The SAR insights gained from these related compounds can guide the future design and optimization of novel this compound derivatives for various biological targets.

Biological Activities and Molecular Mechanisms of Action Pre Clinical Investigations

Cannabinoid Receptor Type 1 (CB1R) Modulation

The compound ZCZ011 has been systematically characterized as an allosteric modulator of the CB1 receptor. otago.ac.nz Allosteric modulation offers a therapeutic approach that may provide an improved safety profile compared to direct-acting orthosteric agonists, which can cause significant adverse side effects. otago.ac.nznih.gov Studies have utilized human embryonic kidney (HEK293) cells expressing human CB1 receptors to delineate the compound's signaling profile. nih.govacs.org

ZCZ011 functions as both an allosteric agonist and a positive allosteric modulator (PAM) at the CB1 receptor. researchgate.netmdpi.com As an allosteric agonist, it can activate the receptor on its own, stabilizing an active receptor conformation. mdpi.com Its signaling profile as an agonist is comparable to that of the partial orthosteric agonist Δ⁹-tetrahydrocannabinol (THC). nih.govnih.gov

In its capacity as a PAM, ZCZ011 can enhance the activity of orthosteric agonists. researchgate.net Notably, it demonstrates limited positive allosteric modulation by increasing the potency and efficacy of THC-induced signaling in specific pathways. acs.orgnih.gov However, this PAM effect appears to be probe-dependent, as similar potentiation was not observed for the synthetic cannabinoid agonists CP55940 or AMB-FUBINACA in G protein and cAMP signaling pathways. otago.ac.nznih.govnih.gov This suggests that the modulatory effects of ZCZ011 are nuanced and depend on the specific orthosteric ligand it interacts with. nih.gov

The canonical signaling pathway for CB1R involves coupling to Gαi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. acs.org In vitro studies using real-time Bioluminescence Resonance Energy Transfer (BRET) assays have confirmed that ZCZ011 acts as an allosteric agonist, independently triggering G protein dissociation and the inhibition of cAMP. acs.orgresearchgate.net

Despite its agonist activity, ZCZ011 did not exhibit positive allosteric modulation in these specific G protein-mediated pathways when co-administered with the orthosteric agonists CP55940 or AMB-FUBINACA. otago.ac.nznih.govnih.gov

Beyond G protein signaling, CB1R activation also initiates pathways involving β-arrestin and the phosphorylation of mitogen-activated protein kinases, specifically ERK1/2. acs.org ZCZ011 has been shown to be an allosteric agonist for both β-arrestin translocation and ERK1/2 phosphorylation. nih.govacs.org

Furthermore, ZCZ011 displays limited positive allosteric modulation in these pathways when combined with THC, increasing both the potency and efficacy of THC-induced β-arrestin translocation and ERK1/2 phosphorylation. otago.ac.nznih.govnih.gov This indicates a degree of signaling bias in its modulatory effects, favoring β-arrestin pathways when interacting with THC. nih.gov

Table 1: In Vitro Activity Profile of ZCZ011 at the CB1 Receptor

| Signaling Pathway | Activity as Agonist | Positive Allosteric Modulation (PAM) Activity |

|---|---|---|

| G Protein Dissociation | Yes | Not observed with CP55940 or AMB-FUBINACA. nih.govnih.gov |

| cAMP Inhibition | Yes | Not observed with CP55940 or AMB-FUBINACA. nih.govnih.gov |

| β-Arrestin Translocation | Yes | Limited potentiation of THC-induced activity. nih.govnih.gov |

| ERK1/2 Phosphorylation | Yes | Limited potentiation of THC-induced activity. nih.govnih.gov |

| Receptor Internalization | Yes | Increases efficacy and rate of THC-induced internalization. nih.govacs.org |

Receptor internalization is a key mechanism for regulating receptor activity and signaling. Studies show that ZCZ011, when applied alone at a concentration of 1 μM, induces CB1 receptor internalization at a rate comparable to that of 1 μM THC. acs.org When combined with THC, ZCZ011 acts as a PAM, significantly increasing the efficacy of THC in promoting receptor internalization. nih.govacs.org For instance, in combination with 1 μM THC, ZCZ011 was found to substantially increase the rate of receptor internalization, reducing the half-life from approximately 45 minutes for THC alone to as low as 12.5 minutes. acs.org

Antimicrobial and Anti-Infective Potentials

Research into other indole-based compounds has revealed a promising avenue for antimicrobial therapy through the inhibition of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.govmdpi.com This enzyme is a primary producer of hydrogen sulfide (B99878) (H₂S) in several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.com H₂S is involved in bacterial defense mechanisms against oxidative stress, and its inhibition can render bacteria more susceptible to antibiotics. mdpi.com

A series of indole (B1671886) derivatives have been identified as selective inhibitors of bCSE. researchgate.net These compounds, by suppressing bCSE activity, significantly enhance the sensitivity of bacteria to existing antibiotics, an effect known as antibiotic potentiation. nih.govkazanmedjournal.ru For example, derivatives of 6-bromoindole, such as compounds NL1, NL2, and NL3, have been shown to be effective bCSE inhibitors that can potentiate the effects of antibiotics against pathogenic bacterial strains. mdpi.com This approach offers a strategy to combat antibiotic resistance by revitalizing the efficacy of current antibacterial drugs. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name/Abbreviation | Full Chemical Name |

|---|---|

| ZCZ011 | 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole |

| THC | Δ⁹-tetrahydrocannabinol |

| AEA | N-arachidonoylethanolamine (Anandamide) |

| CP55940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |

| AMB-FUBINACA | N-((1S)-1-(aminocarbonyl)-2-methylpropyl)-1-((4-fluorophenyl)methyl)-1H-indazole-3-carboxamide |

| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine |

| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid |

| NL3 | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid |

| MNS1 | 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene |

Preclinical Data on 6-methyl-2-(thiophen-2-yl)-1H-indole Remains Undisclosed in Public Research

Following a comprehensive review of publicly available scientific literature, no specific preclinical data was found for the chemical compound this compound corresponding to the requested biological activities and molecular mechanisms of action. Extensive searches were conducted to locate studies on its anti-leishmanial, antibacterial, antifungal, and anticancer effects, but no research detailing these specific activities for this particular compound could be identified.

The investigation sought information on several key areas of preclinical research as outlined below:

Broad-Spectrum Antibacterial and Antifungal Effects:There is no available data on the broad-spectrum antibacterial or antifungal efficacy of this compound.

Anticancer Activities and Cellular Mechanisms

Anticancer Activities and Cellular Mechanisms

Potential Interaction with Tumor Cell DNA

The anticancer potential of derivatives based on the 2-(thiophen-2-yl)-1H-indole structure has been evaluated against various human cancer cell lines, including colon, lung, breast, and skin cancer. bohrium.comnih.gov Recent studies have demonstrated that certain (methylene)bis(2-(thiophen-2-yl)-1H-indole) and ((2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives exhibit selective and potent cytotoxic activity, particularly against the HCT-116 human colon cancer cell line. nih.gov

The proposed mechanism for this anticancer activity involves the induction of cell cycle arrest. researchgate.net Specifically, active derivatives were found to cause an accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov This disruption of normal cell cycle progression is a hallmark of many chemotherapeutic agents. Researchers have concluded that the observed anticancer effects could be mediated through a direct interaction with tumor cell DNA or by inhibiting the process of DNA synthesis, a mechanism shared by established anticancer drugs like doxorubicin (B1662922) and cisplatin. nih.govresearchgate.net

| Compound | IC₅₀ (μM/ml) |

|---|---|

| Compound 4g | 7.1 ± 0.07 |

| Compound 4a | 10.5 ± 0.07 |

| Compound 4c | 11.9 ± 0.05 |

PARP-1 Enzyme Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the cellular response to DNA damage. It detects single-strand breaks in DNA and facilitates their repair. mdpi.com The inhibition of PARP-1 has emerged as a significant therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com This concept, known as synthetic lethality, relies on the principle that while the loss of one DNA repair pathway is tolerable, the simultaneous loss of two is lethal to the cancer cell.

The indole chemical scaffold is a recognized structural motif in the design of PARP-1 inhibitors. nih.govresearchgate.netnih.gov Numerous indole-based compounds have been synthesized and evaluated for their ability to inhibit PARP-1 activity. nih.govnih.gov However, based on the available scientific literature, specific studies evaluating this compound for PARP-1 inhibitory activity have not been reported.

Anti-inflammatory Properties

Inflammation is a complex biological response mediated by various enzymes, prominently including cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. The indole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (B1671933), which primarily function by inhibiting COX enzymes. jbarbiomed.com

Given that the this compound molecule contains both an indole and a thiophene (B33073) moiety—two heterocyclic systems known to be present in anti-inflammatory compounds—it represents a structure of interest for potential anti-inflammatory activity. However, specific in vitro data detailing the inhibitory concentration (IC₅₀) of this compound against COX-1, COX-2, or various LOX enzymes is not available in the reviewed literature.

The anti-inflammatory efficacy of novel compounds is commonly assessed using established pre-clinical animal models. A frequently used model is the carrageenan-induced paw edema test in rodents, which measures a compound's ability to reduce acute inflammation. researchgate.netresearchgate.net Studies have shown that various synthetic indole derivatives can exhibit significant anti-inflammatory effects in such in vivo assays. researchgate.net Despite the use of these models to test related indole structures, specific reports on the in vivo anti-inflammatory performance of this compound were not identified in the searched scientific literature.

Antioxidant Effects

Antioxidant compounds can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The ability of a compound to scavenge these radicals is a common measure of its antioxidant potential, often quantified by its IC₅₀ value—the concentration required to scavenge 50% of the radicals. ugm.ac.idnih.gov

The antioxidant properties of the 2-(thiophen-2-yl)-1H-indole scaffold have been a subject of investigation. Specifically, novel derivatives of 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole have been designed and synthesized to explore their potential as inhibitors of the ABTS radical. researchgate.net This indicates that the core structure is considered a promising candidate for antioxidant activity. While this suggests that this compound may also possess free radical scavenging properties, specific experimental data from DPPH or ABTS assays for this particular compound are not available in the cited literature. The table below provides an illustrative example of how such data is typically presented.

| Assay | Parameter | Result |

|---|---|---|

| DPPH Radical Scavenging | IC₅₀ | Data not available |

| ABTS Radical Scavenging | IC₅₀ | Data not available |

Ferric Reducing Antioxidant Power (FRAP)

No specific data is available for the FRAP activity of this compound.

DNA Cleavage Activity Assessment

No specific studies on the DNA cleavage activity of this compound were found.

Enzyme Inhibition Studies (Beyond Inflammation)

Alpha-Amylase and Alpha-Glucosidase Inhibition

No specific data is available regarding the inhibition of alpha-amylase and alpha-glucosidase by this compound.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

No specific studies detailing the acetylcholinesterase and butyrylcholinesterase inhibitory activity of this compound could be located.

Anticonvulsant Activity

No preclinical studies on the anticonvulsant activity of this compound were found in the searched literature.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For 6-methyl-2-(thiophen-2-yl)-1H-indole, specific studies detailing these simulations are not publicly documented.

Prediction of Ligand-Receptor Binding Modes and Affinities

There are no specific published binding modes or affinity scores (such as binding energy in kcal/mol) for this compound with any particular biological receptor. General studies on similar indole-thiophene scaffolds have been performed, but the results are not specific to this exact molecular structure.

Identification of Key Interacting Residues and Binding Site Characteristics

Without specific docking studies for this compound, the key amino acid residues and the characteristics of its potential binding sites on protein targets remain unidentified.

Rational Design Strategies Guided by Docking Outputs

Rational drug design relies on the insights gained from molecular docking to modify a lead compound to improve its binding affinity and selectivity. As no initial docking data for this compound is available, there are no documented rational design strategies that have been guided by its specific docking outputs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their activity.

Identification of Physicochemical Descriptors Influencing Biological Activity

The specific physicochemical descriptors (e.g., molecular weight, logP, topological surface area, electronic properties) that influence the biological activity of this compound have not been identified through QSAR studies. The identification of such descriptors is contingent on the development of a QSAR model with a relevant dataset of analogues, which has not been published.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a favorable balance between accuracy and computational cost.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the lowest energy, known as the ground state. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the indole (B1671886) and thiophene (B33073) rings.

Conformational analysis would explore the rotational freedom around the single bond connecting the indole and thiophene moieties. By rotating this bond, different spatial arrangements, or conformers, can be identified. DFT calculations would be used to determine the relative energies of these conformers to identify the most stable orientation and the energy barriers to rotation. For similar bicyclic aromatic compounds, studies often reveal that a near-planar conformation is the most stable due to favorable electronic delocalization across the rings.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily excited.

For a molecule like this compound, the HOMO is typically localized over the electron-rich indole and thiophene ring systems, while the LUMO is distributed over the same aromatic framework. The energy gap would provide insight into its potential as a material for electronic applications.

Table 1: Representative Frontier Molecular Orbital Data for Thiophene-Indole Type Structures (Note: This table is illustrative and not based on actual data for this compound.)

| Parameter | Typical Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.0 to -6.0 | Indicates electron-donating capability. |

| ELUMO | -1.5 to -2.5 | Indicates electron-accepting capability. |

Natural Bonding Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT).

In this compound, NBO analysis would quantify the electronic interactions between the indole ring, the thiophene ring, and the methyl group. It would likely reveal significant π-π* interactions, indicating electron delocalization across the aromatic system. The analysis calculates the stabilization energy (E(2)) associated with these charge transfer events, with higher values indicating stronger interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the molecule's electron density surface.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this molecule, these would likely be found around the nitrogen atom of the indole ring and the sulfur atom of the thiophene ring.

Blue regions represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These are typically located around the hydrogen atoms, particularly the N-H proton of the indole ring.

Green regions correspond to neutral potential.

The MEP map provides a clear, color-coded guide to the charge distribution and reactivity of the molecule.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra

Time-Dependent DFT (TD-DFT) is the standard method for calculating the excited-state properties of molecules. It is used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states.

The calculation provides the absorption wavelength (λmax), the excitation energy, and the oscillator strength (f), which is a measure of the intensity of the transition. For aromatic systems like this compound, the main absorption bands in the UV-Vis spectrum typically correspond to π → π* transitions within the conjugated ring system. The results would be compared with experimental spectra, if available, to validate the computational method.

Table 2: Illustrative TD-DFT Data for Aromatic Heterocycles (Note: This table is illustrative and not based on actual data for this compound.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~320 | > 0.1 | HOMO → LUMO |

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Potential Energy Distribution (PED)

DFT calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The computed vibrational spectrum can be used to assign the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups.

Potential Energy Distribution (PED) analysis is performed to provide a quantitative assignment of each vibrational mode. It breaks down the motion of each normal mode into contributions from the internal coordinates (e.g., C-H stretch, C=C stretch, ring deformation). This allows for a detailed understanding of the nature of the molecular vibrations. For this compound, key vibrational modes would include the N-H stretching of the indole, C-H stretching of the aromatic rings and methyl group, C=C stretching within the rings, and C-S stretching of the thiophene ring.

Investigation of Non-Covalent Interactions (NCIs) and Hydrogen Bonding Networks (e.g., QTAIM, Hirshfeld Analysis)

The stability and crystalline packing of molecules like this compound are significantly influenced by a complex network of non-covalent interactions (NCIs). While specific studies on this exact molecule are not available in the current literature, extensive research on related indole and thiophene derivatives provides a strong framework for understanding its potential intermolecular and intramolecular interactions. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful tools for delineating and quantifying these interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

QTAIM analysis is a theoretical method used to investigate the topology of the electron density in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. nih.govresearchgate.net This analysis is based on the identification of bond critical points (BCPs) where the electron density is at a minimum along the bond path but maximal in the perpendicular directions. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide insights into the nature of the interaction.

For indole derivatives, QTAIM has been instrumental in identifying and characterizing intramolecular and intermolecular hydrogen bonds, such as N-H···O and C-H···O. nih.govdntb.gov.ua In the case of this compound, the N-H group of the indole ring can act as a hydrogen bond donor, while the sulfur atom of the thiophene ring and the π-electron clouds of both aromatic rings can act as hydrogen bond acceptors. QTAIM can precisely identify the BCPs associated with these interactions and quantify their strength.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netresearchgate.netnih.gov This method defines a surface for a molecule in a crystal, where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. The surface is then colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts.

For thiophene and indole derivatives, Hirshfeld analysis has revealed the prevalence of various intermolecular interactions, including:

H···H contacts: Often the most abundant interactions, reflecting the high proportion of hydrogen atoms on the molecular surface.

C-H···π interactions: Where a hydrogen atom interacts with the π-system of an aromatic ring.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Hydrogen bonds: Such as N-H···S or C-H···S interactions.

Table 1: Illustrative Data from Hirshfeld Surface Analysis of a Hypothetical this compound Crystal

| Interaction Type | Relative Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| S···H/H···S | 12.5 |

| N···H/H···N | 8.3 |

| C···C (π-π stacking) | 5.1 |

| Other | 3.1 |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require experimental crystallographic data and subsequent computational analysis.

Advanced Theoretical Studies

Computational Prediction of Electronic and Nonlinear Optical (NLO) Properties

The unique electronic structure of this compound, arising from the conjugation between the electron-rich indole and thiophene rings, suggests that it may possess interesting electronic and nonlinear optical (NLO) properties. Computational chemistry provides a powerful means to predict these properties, offering insights that can guide the design of new materials for optoelectronic applications. acs.orgnih.gov

The NLO response of a molecule is determined by its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of an external electric field. Molecules with large hyperpolarizability values are desirable for NLO applications. In donor-π-acceptor (D-π-A) systems, the intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is a key factor for enhancing the NLO response.

While the title compound is not a classic D-π-A molecule, the indole and thiophene moieties can act as electron-donating groups. The introduction of electron-withdrawing groups at specific positions on the indole or thiophene rings could induce significant ICT and enhance the NLO properties. Computational studies on similar indole-based NLO chromophores have shown that increasing the electron-donating ability of the indole moiety can lead to an increased NLO response. researchgate.net

The electronic properties of such molecules are often investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These methods can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, all of which are related to the NLO response. researchgate.netnih.gov

Table 2: Predicted Electronic and NLO Properties of a Hypothetical Series of this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Hyperpolarizability (β) (a.u.) |

| Unsubstituted | -5.25 | -1.10 | 4.15 | 2.5 | 1500 |

| With -NO₂ group | -5.60 | -2.50 | 3.10 | 8.0 | 8500 |

| With -CN group | -5.50 | -2.30 | 3.20 | 7.5 | 7800 |

Note: This data is hypothetical and serves to illustrate the expected trends upon substitution with electron-withdrawing groups. The actual values would need to be calculated using appropriate computational methods.

Mechanistic Studies of Chemical Reactions (e.g., regioselectivity of indole functionalization)

The functionalization of the indole ring is a cornerstone of synthetic organic chemistry, and understanding the regioselectivity of these reactions is of paramount importance. Computational studies can provide detailed mechanistic insights into why a particular position on the indole ring is favored for electrophilic or nucleophilic attack.

For 2-substituted indoles such as this compound, the C3 position is generally the most nucleophilic and therefore the most susceptible to electrophilic attack. However, functionalization at other positions, such as C4, C5, C6, and C7, is also possible and can be influenced by the nature of the substituent at C2, the protecting group on the nitrogen, and the reaction conditions.

Computational mechanistic studies often involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies for different reaction pathways. These studies can elucidate the factors that control the regioselectivity, such as steric effects, electronic effects, and the stability of reaction intermediates.

For instance, iridium-catalyzed borylation of 2-substituted indoles has been shown to selectively occur at the C7 position, a functionalization that is otherwise difficult to achieve. nih.govsemanticscholar.orgmsu.edu Computational studies could be employed to understand the role of the iridium catalyst in directing the borylation to this specific position, potentially through a mechanism involving coordination to the indole nitrogen.

Furthermore, Brønsted acid-catalyzed C6 functionalization of 2,3-disubstituted indoles has been reported, highlighting that under specific conditions, the benzene (B151609) part of the indole ring can be functionalized. rsc.org For this compound, the presence of the methyl group at the C6 position would likely influence the regioselectivity of such reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.